

"2-(Pyridin-3-yl)propan-2-ol" physical and chemical properties

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Compound of Interest

Compound Name: 2-(Pyridin-3-yl)propan-2-ol

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An In-depth Technical Guide to 2-(Pyridin-3-yl)propan-2-ol

Introduction: A Versatile Tertiary Alcohol in Chemical Synthesis and Drug Discovery

2-(Pyridin-3-yl)propan-2-ol, a pyridine derivative featuring a tertiary alcohol, is a molecule of significant interest to researchers in organic synthesis and medicinal chemistry. Its structural motifs—a nucleophilic and sterically accessible pyridine nitrogen, and a tertiary alcohol capable of functional group transformations—render it a valuable building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of **2-(Pyridin-3-yl)propan-2-ol**, detailed synthetic protocols, and thorough characterization methodologies, designed for researchers, scientists, and drug development professionals. The strategic insights provided herein are intended to facilitate its application in the laboratory and accelerate discovery programs.

Physicochemical Properties: A Quantitative Overview

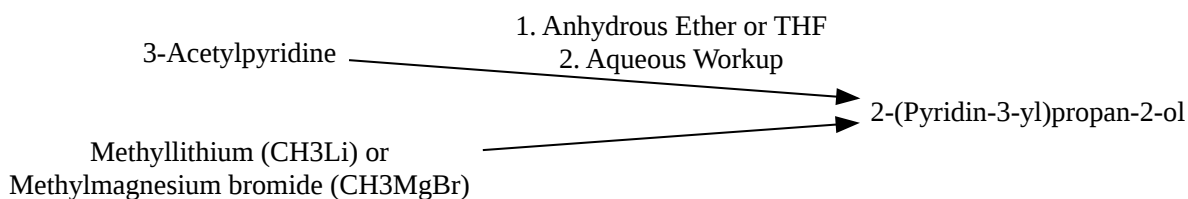
The physical and chemical properties of a compound are foundational to its application in research and development. The following table summarizes the key physicochemical data for **2-(Pyridin-3-yl)propan-2-ol**.

| Property | Value | Source(s) |
|---------------------|-----------------------------------|-----------|
| Molecular Formula | C ₈ H ₁₁ NO | [1][2] |
| Molecular Weight | 137.18 g/mol | [1] |
| CAS Number | 15031-77-3 | [1][3][4] |
| Appearance | Reported as an oil | [5] |
| Melting Point | 53 °C | [5] |
| Boiling Point | 130 °C at 11 Torr | [5] |
| Density (Predicted) | 1.052 ± 0.06 g/cm ³ | [5] |
| pKa (Predicted) | 13.82 ± 0.29 | [5] |
| Purity | ≥98% (commercially available) | [1] |

Synthesis of 2-(Pyridin-3-yl)propan-2-ol: A Practical Laboratory Protocol

The most common and efficient laboratory-scale synthesis of **2-(Pyridin-3-yl)propan-2-ol** involves the nucleophilic addition of a methyl organometallic reagent to 3-acetylpyridine.[5] This approach is favored for its high conversion and relatively straightforward workup. Below is a detailed, step-by-step protocol based on established literature procedures.

Reaction Scheme



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Caption: Synthesis of **2-(Pyridin-3-yl)propan-2-ol** from 3-acetylpyridine.

Detailed Experimental Protocol

Materials:

- 3-Acetylpyridine
- Methyllithium (1.4 M solution in diethyl ether) or Methylmagnesium bromide (3.0 M solution in diethyl ether)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- **Reaction Setup:** Under an inert atmosphere, a solution of 3-acetylpyridine (1 equivalent) in anhydrous diethyl ether or THF is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0 °C in an ice bath.
- **Grignard/Organolithium Addition:** The methyllithium or methylmagnesium bromide solution (1.1 to 1.5 equivalents) is added dropwise to the stirred solution of 3-acetylpyridine over a period of 30-60 minutes, maintaining the temperature at 0 °C. The causality behind the slow, cooled addition is to control the exothermic nature of the Grignard reaction, preventing side reactions and ensuring a higher yield of the desired tertiary alcohol.
- **Reaction Monitoring:** The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material (3-acetylpyridine) is consumed.
- **Quenching:** The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. This step serves to protonate the intermediate alkoxide and to neutralize any unreacted organometallic reagent.

- **Extraction:** The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate.
- **Drying and Concentration:** The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude **2-(Pyridin-3-yl)propan-2-ol** can be purified by column chromatography on silica gel using a mixture of ether, petroleum ether, and triethylamine (e.g., 30:10:1) as the eluent to afford the pure product as an oil.^[5]

Spectroscopic Characterization: Elucidating the Molecular Structure

A rigorous structural confirmation of **2-(Pyridin-3-yl)propan-2-ol** is achieved through a combination of spectroscopic techniques.

¹H-NMR Spectroscopy

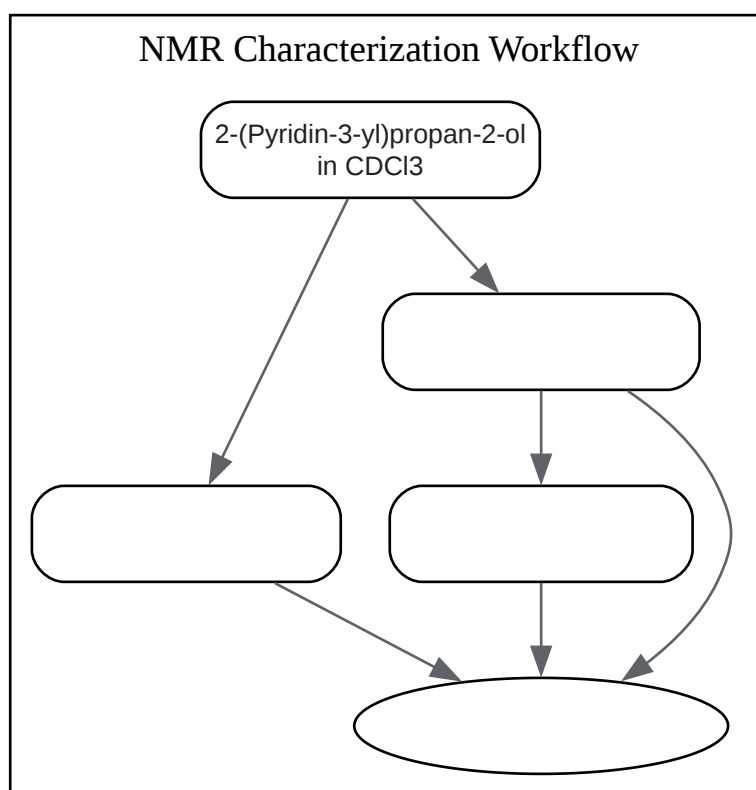
The ¹H-NMR spectrum provides valuable information about the electronic environment of the protons in the molecule.

- **Methyl Protons (-CH₃):** A singlet at approximately δ 1.58 ppm, integrating to 6 hydrogens, is characteristic of the two equivalent methyl groups.^[5]
- **Hydroxyl Proton (-OH):** A broad singlet, the chemical shift of which is concentration and solvent dependent, is expected for the hydroxyl proton. This signal will disappear upon the addition of D₂O.
- **Pyridine Protons:** The four protons on the pyridine ring will appear as multiplets in the aromatic region (typically δ 7.0-9.0 ppm). Based on literature data, the following assignments can be made: a multiplet at $\sim\delta$ 7.22 ppm (Py 5-H), a multiplet at $\sim\delta$ 7.85 ppm (Py 4-H), a multiplet at $\sim\delta$ 8.32 ppm (Py 6-H), and a multiplet at $\sim\delta$ 8.65 ppm (Py 2-H).^[5]

¹³C-NMR Spectroscopy

While an experimentally verified ^{13}C -NMR spectrum is not readily available in the literature, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.[6][7][8]

- Methyl Carbons ($-\text{CH}_3$): A single resonance is expected for the two equivalent methyl carbons, likely in the range of δ 25-35 ppm.
- Quaternary Carbon ($\text{C}-\text{OH}$): The carbon atom bearing the hydroxyl group is a quaternary carbon and is expected to have a chemical shift in the range of δ 65-75 ppm.[7] This signal would be absent in a DEPT-135 spectrum.
- Pyridine Carbons: Five distinct signals are anticipated for the carbons of the pyridine ring, with chemical shifts generally appearing between δ 120-150 ppm.



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Caption: Workflow for the NMR spectroscopic characterization of **2-(Pyridin-3-yl)propan-2-ol**.

Infrared (IR) Spectroscopy

The FT-IR spectrum is instrumental in identifying the key functional groups present in the molecule.

- **O-H Stretch:** A broad and strong absorption band is expected in the region of 3200-3600 cm^{-1} due to the stretching vibration of the hydroxyl group, characteristic of hydrogen-bonded alcohols.[\[9\]](#)[\[10\]](#)
- **C-H Stretch (sp^3):** Absorptions just below 3000 cm^{-1} are anticipated for the C-H stretching vibrations of the methyl groups.
- **C-H Stretch (sp^2):** Absorptions above 3000 cm^{-1} will correspond to the C-H stretching of the pyridine ring.
- **C=C and C=N Stretch:** The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds of the pyridine ring are expected to appear in the 1400-1600 cm^{-1} region.[\[11\]](#)[\[12\]](#)
- **C-O Stretch:** A strong absorption band in the 1100-1200 cm^{-1} region is characteristic of the C-O stretching vibration of a tertiary alcohol.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- **Molecular Ion Peak (M^+):** The mass spectrum is expected to show a molecular ion peak at $m/z = 137$, corresponding to the molecular weight of the compound.[\[5\]](#)
- **Fragmentation:** A prominent fragment ion peak at $m/z = 122$ would be expected, corresponding to the loss of a methyl group (CH_3). Another potential fragmentation pathway is the loss of a water molecule (H_2O), which would result in a peak at $m/z = 119$.

Chemical Reactivity and Applications

2-(Pyridin-3-yl)propan-2-ol serves as a versatile intermediate in organic synthesis. The pyridine nitrogen can act as a ligand for metal catalysts or be quaternized to modify the

electronic properties of the molecule. The tertiary alcohol can undergo dehydration to form the corresponding alkene or be used in substitution reactions after conversion to a better leaving group.

Its structural features make it an attractive candidate for the synthesis of novel pharmaceutical agents and agrochemicals. The pyridine moiety is a common feature in many biologically active compounds, and the tertiary alcohol provides a handle for further molecular elaboration.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **2-(Pyridin-3-yl)propan-2-ol** is not readily available, a comprehensive understanding of its potential hazards can be inferred from the known safety profiles of its constituent functional groups: pyridine and tertiary alcohols.[\[13\]](#)
[\[14\]](#)

- **General Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- **Health Hazards:** Pyridine derivatives can be harmful if inhaled, ingested, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.
- **Fire Hazards:** While not highly flammable, organic compounds of this nature can be combustible. Keep away from heat, sparks, and open flames.
- **First Aid:**
 - In case of skin contact: Immediately wash with soap and plenty of water.
 - In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
 - If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
 - If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

2-(Pyridin-3-yl)propan-2-ol is a valuable and versatile chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, a robust synthetic protocol, and a comprehensive guide to its spectroscopic characterization. By leveraging the information and methodologies presented herein, researchers can confidently synthesize, characterize, and utilize this compound in their research and development endeavors.

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